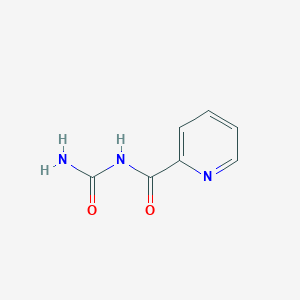
6-(6,7-dimethoxyquinolin-4-yl)oxy-N-ethyl-1-methylindazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-(6,7-dimethoxyquinolin-4-yl)oxy-N-ethyl-1-methylindazol-3-amine is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline and indazole moiety, which are known for their biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6,7-dimethoxyquinolin-4-yl)oxy-N-ethyl-1-methylindazol-3-amine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
化学反応の分析
Types of Reactions
6-(6,7-dimethoxyquinolin-4-yl)oxy-N-ethyl-1-methylindazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of reduced quinoline derivatives .
科学的研究の応用
6-(6,7-dimethoxyquinolin-4-yl)oxy-N-ethyl-1-methylindazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research as a kinase inhibitor
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 6-(6,7-dimethoxyquinolin-4-yl)oxy-N-ethyl-1-methylindazol-3-amine involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with the proliferation of cancer cells .
類似化合物との比較
Similar Compounds
Gefitinib: Another kinase inhibitor used in cancer therapy.
Erlotinib: Similar to gefitinib, used for treating non-small cell lung cancer.
Tandutinib: A kinase inhibitor with applications in leukemia research.
Uniqueness
6-(6,7-dimethoxyquinolin-4-yl)oxy-N-ethyl-1-methylindazol-3-amine is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other kinase inhibitors. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C21H22N4O3 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC名 |
6-(6,7-dimethoxyquinolin-4-yl)oxy-N-ethyl-1-methylindazol-3-amine |
InChI |
InChI=1S/C21H22N4O3/c1-5-22-21-14-7-6-13(10-17(14)25(2)24-21)28-18-8-9-23-16-12-20(27-4)19(26-3)11-15(16)18/h6-12H,5H2,1-4H3,(H,22,24) |
InChIキー |
RTWXEPJOWUMGMI-UHFFFAOYSA-N |
正規SMILES |
CCNC1=NN(C2=C1C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-N-[2-(4-methoxyphenyl)ethyl]-3-pyridazinecarboxamide](/img/structure/B8474814.png)

![2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B8474843.png)

![8-(1H-Indene-2-carbonyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B8474847.png)



![N-[1-(6-Bromo-pyridin-3-yl)-ethyl]acetamide](/img/structure/B8474882.png)

![2-[4-(3-Nitro-phenoxy)-butyl]-isoindole-1,3-dione](/img/structure/B8474906.png)

